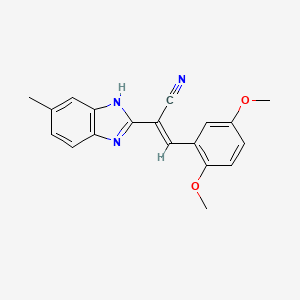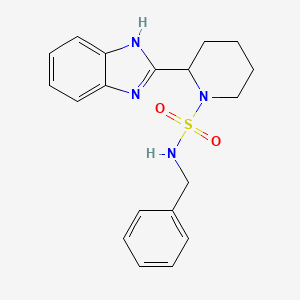
3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a synthetic compound that belongs to the class of acrylonitriles, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but studies have shown that this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria, while in vivo studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its ease of synthesis and availability. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, including the synthesis of novel compounds with improved therapeutic activity, the investigation of its potential as an antibacterial and antifungal agent, and the study of its potential as a building block for the synthesis of novel materials. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential anticancer, antibacterial, and antifungal activity. This compound has both biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the synthesis of novel compounds and the investigation of its potential as a building block for the synthesis of novel materials.
Méthodes De Synthèse
3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the reaction of 2-(6-methyl-1H-benzimidazol-2-yl)acetaldehyde with 3-(2,5-dimethoxyphenyl)acrylonitrile in the presence of a base catalyst. Other methods include the reaction of 2-(6-methyl-1H-benzimidazol-2-yl)acetaldehyde with malononitrile followed by the reaction of the resulting product with 2,5-dimethoxybenzaldehyde.
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anticancer activity, and studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential as an antibacterial and antifungal agent. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-4-6-16-17(8-12)22-19(21-16)14(11-20)9-13-10-15(23-2)5-7-18(13)24-3/h4-10H,1-3H3,(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACBBQXAWSKIAH-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C=CC(=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5367547.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5367554.png)
![N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5367561.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367566.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
![N-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-N'-3-pyridinyl-1,3-propanediamine dihydrochloride](/img/structure/B5367605.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5367609.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)